Tert-butyl non-2-enoate

Organic Synthesis Chromatography Lipophilicity

Tert-butyl non-2-enoate (CAS 118561-53-8), also known as 2-nonenoic acid, 1,1-dimethylethyl ester, is a C13 α,β-unsaturated carboxylic acid ester with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol. The compound features a nine-carbon alkenyl chain (non-2-enoate) esterified with a bulky tert-butyl group, which imparts distinct physicochemical properties including a calculated LogP of 3.85470 and a polar surface area (PSA) of 26.30 Ų.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 118561-53-8
Cat. No. B8559080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl non-2-enoate
CAS118561-53-8
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)OC(C)(C)C
InChIInChI=1S/C13H24O2/c1-5-6-7-8-9-10-11-12(14)15-13(2,3)4/h10-11H,5-9H2,1-4H3
InChIKeyGEEKVCHWVSBENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Non-2-Enoate (CAS 118561-53-8) - Scientific Identity and Procurement Baseline


Tert-butyl non-2-enoate (CAS 118561-53-8), also known as 2-nonenoic acid, 1,1-dimethylethyl ester, is a C13 α,β-unsaturated carboxylic acid ester with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . The compound features a nine-carbon alkenyl chain (non-2-enoate) esterified with a bulky tert-butyl group, which imparts distinct physicochemical properties including a calculated LogP of 3.85470 and a polar surface area (PSA) of 26.30 Ų . It serves primarily as a synthetic intermediate in organic synthesis, where the combination of an electrophilic α,β-unsaturated alkene and an acid-labile tert-butyl ester protecting group enables orthogonal reactivity in multi-step synthetic sequences .

Tert-Butyl Non-2-Enoate (CAS 118561-53-8) - Why Simple Analog Substitution Compromises Synthetic Outcomes


In-class substitution of tert-butyl non-2-enoate with seemingly similar α,β-unsaturated esters (e.g., ethyl non-2-enoate or methyl non-2-enoate) or saturated analogs (e.g., tert-butyl nonanoate) introduces quantifiable differences in physicochemical properties and reaction behavior that directly impact synthetic utility. The tert-butyl ester moiety confers acid-lability absent in methyl or ethyl esters, enabling chemoselective deprotection under conditions that leave other ester functionalities intact . Furthermore, the specific alkene geometry and chain length of the non-2-enoate backbone determine the compound's lipophilicity (LogP) and steric profile, which influence reaction kinetics, phase-transfer behavior, and chromatographic separation relative to shorter-chain or alkyne analogs .

Tert-Butyl Non-2-Enoate (CAS 118561-53-8) - Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: Tert-Butyl Non-2-Enoate (LogP 3.85) vs. Ethyl and Methyl Analogs

Tert-butyl non-2-enoate exhibits a calculated LogP of 3.85470 , which is approximately 0.5 units lower than the estimated LogP of 4.354 for ethyl non-2-enoate and comparable to the LogP range of 3.86-3.97 reported for methyl non-2-enoate [1]. This lower lipophilicity relative to the ethyl ester is attributable to the branched, compact structure of the tert-butyl group compared to the linear ethyl chain, which influences partitioning behavior and chromatographic retention.

Organic Synthesis Chromatography Lipophilicity

Lipophilicity Differentiation: Tert-Butyl Non-2-Enoate (LogP 3.85) vs. Tert-Butyl Non-2-Ynoate (LogP 3.30)

Tert-butyl non-2-enoate (CAS 118561-53-8) has a calculated LogP of 3.85470, whereas its alkyne analog, tert-butyl non-2-ynoate (CAS 244607-33-8), has a calculated LogP of 3.30190 . The ~0.55 LogP unit difference indicates that the alkene is significantly more lipophilic than the alkyne, despite identical carbon count and ester group.

Medicinal Chemistry Click Chemistry Lipophilicity

Chemoselective Deprotection: Tert-Butyl Esters vs. Primary Alkyl Esters in Multi-Step Synthesis

Tert-butyl esters, including tert-butyl non-2-enoate, undergo selective hydrolysis under mild acidic conditions (e.g., TFA/DCM or montmorillonite KSF in acetonitrile) that leave methyl, ethyl, and benzyl esters unaffected [1]. In contrast, methyl and ethyl esters require stronger acidic or basic conditions (e.g., 6N HCl or LiOH) for hydrolysis, which may cleave other acid- or base-sensitive functional groups present in complex molecules. This orthogonal reactivity enables sequential deprotection strategies that are not possible with simple primary alkyl ester analogs.

Protecting Group Strategy Chemoselectivity Peptide Synthesis

Molecular Weight Differentiation: Influence on Purification and Analytical Detection

Tert-butyl non-2-enoate has a molecular weight of 212.33 g/mol , which is approximately 15% higher than ethyl non-2-enoate (184.28 g/mol) [1] and approximately 25% higher than methyl non-2-enoate (170.25 g/mol) [2]. This increased mass provides distinct advantages in purification by size-exclusion chromatography and in mass spectrometric detection, where a higher m/z value can shift signals away from common solvent or matrix interference regions.

Chromatography Mass Spectrometry Purification

Tert-Butyl Non-2-Enoate (CAS 118561-53-8) - Optimal Procurement-Driven Application Scenarios


Multi-Step Organic Synthesis Requiring Orthogonal Ester Deprotection

Tert-butyl non-2-enoate is the preferred building block in synthetic routes that involve multiple ester functionalities where chemoselective deprotection is critical. The tert-butyl ester group can be removed under mild acidic conditions (e.g., TFA/DCM or montmorillonite KSF) while leaving methyl, ethyl, benzyl, and other sensitive esters intact . This orthogonal reactivity, evidenced by class-level data on tert-butyl ester selectivity , enables sequential unmasking of carboxylic acid moieties in complex molecule construction, a capability not offered by simpler ethyl or methyl non-2-enoate analogs.

Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Tuning

In medicinal chemistry programs where lipophilicity (LogP) is a key parameter influencing membrane permeability, metabolic stability, and off-target binding, tert-butyl non-2-enoate offers a distinct advantage. Its calculated LogP of 3.85 sits between the higher value of ethyl non-2-enoate (LogP ~4.35) and the lower value of tert-butyl non-2-ynoate (LogP 3.30) , providing a precisely positioned option in a lipophilicity series. This allows medicinal chemists to modulate compound LogP without altering the carbon skeleton or introducing additional heteroatoms, a critical factor in SAR studies and ADME optimization.

Analytical Method Development and Chromatographic Separation Optimization

The unique combination of molecular weight (212.33 g/mol) and intermediate LogP (3.85) makes tert-butyl non-2-enoate a valuable reference standard for developing and validating chromatographic methods, particularly in GC-MS and HPLC-UV/ELSD workflows. Its higher molecular weight relative to methyl and ethyl analogs [1][2] shifts its retention time and mass spectral signal to regions distinct from common volatile solvents and plasticizers, reducing analytical interference. Furthermore, its LogP difference of +0.55 relative to the alkyne analog ensures baseline resolution in reversed-phase HPLC, making it a reliable internal standard or method development tool for mixtures containing multiple non-2-enoate derivatives.

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